molecular formula C13H18N2O2 B14911848 n-(4-Acetamidobenzyl)isobutyramide

n-(4-Acetamidobenzyl)isobutyramide

Cat. No.: B14911848
M. Wt: 234.29 g/mol
InChI Key: SJASCYGNPGISCS-UHFFFAOYSA-N
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Description

N-(4-Acetamidobenzyl)isobutyramide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of isobutyramide and features an acetamidobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidobenzyl)isobutyramide typically involves the reaction of 4-acetamidobenzylamine with isobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process by minimizing human error and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidobenzyl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Acetamidobenzyl)isobutyramide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidobenzyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isobutyramide: A simpler amide with the molecular formula C4H9NO.

    Butyramide: Another related compound with the formula C4H9NO, but with a different structure.

Uniqueness

N-(4-Acetamidobenzyl)isobutyramide is unique due to the presence of the acetamidobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler amides like isobutyramide or butyramide.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[(4-acetamidophenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)13(17)14-8-11-4-6-12(7-5-11)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

SJASCYGNPGISCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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